Penconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPZYKAUNRMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042260 | |
| Record name | Penconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66246-88-6 | |
| Record name | Penconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66246-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066246886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UN9F9ZJ43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Transport of Penconazole
Abiotic Degradation Pathways
Abiotic processes such as photodegradation, hydrolysis, adsorption, and volatilization play significant roles in the environmental dissipation of penconazole.
Photodegradation Mechanisms and Products in Aquatic and Soil Systems
In aquatic systems, this compound exhibits varying stability depending on light conditions and the presence of catalysts. Without a catalyst, this compound did not decompose under UV light at a maximum wavelength (λmax) of 371 nm mdpi.comresearchgate.net. However, in the presence of titanium dioxide (TiO2), mineralization of this compound occurred mdpi.comresearchgate.netresearchgate.net. The initial degradation rate in air with TiO2 was notably higher, recorded at 7.7 × 10⁻⁴ mM s⁻¹, which is five times greater than the rate observed under an argon atmosphere mdpi.comresearchgate.netresearchgate.net. The degradation mechanism involves hydroxylation, hydrogen abstraction, and chlorine elimination, with photogenerated hydroxyl radicals (HO•), conduction-band electrons, and (under aerated conditions) superoxide (B77818) radical anions (O2•−) playing considerable roles mdpi.comresearchgate.netresearchgate.net. Importantly, the intermediates formed during this photocatalytic degradation proved to be significantly less toxic than the parent this compound compound mdpi.comresearchgate.net. Research also indicates that this compound undergoes structural transformation under UV light (λmax = 254 nm) through hydroxylation by hydroxyl radicals derived from water mdpi.com. Conversely, under longer wavelength (λmax = 313 nm) and lower energy irradiation, the compound did not decompose mdpi.com.
In soil systems, this compound undergoes slow photolysis under natural sunlight, with approximately 80% of the applied radioactivity (AR) remaining after 30 days fao.orgfao.org. The half-life for photodegradation in soil has been reported as 148 days fao.orgfao.org. During a 30-day study, no photodegradation products exceeding 5% of the applied radioactivity were observed fao.orgfao.org. Furthermore, this compound was found to be stable against photolysis in buffer solutions at pH 5, 7, and 9 within the 290–400 nm range fao.org.
Table 1: Photodegradation Characteristics of this compound
| Environment | Condition | Degradation Rate/Half-life | Key Mechanisms/Products | Citation |
| Aquatic | UV (371 nm), no catalyst | No decomposition | - | mdpi.comresearchgate.net |
| Aquatic | UV (371 nm), TiO2, air | 7.7 × 10⁻⁴ mM s⁻¹ | Hydroxylation, H abstraction, Cl elimination; less toxic intermediates | mdpi.comresearchgate.netresearchgate.net |
| Aquatic | UV (371 nm), TiO2, argon | 5x slower than in air | Hydroxylation, H abstraction, Cl elimination | mdpi.comresearchgate.netresearchgate.net |
| Aquatic | UV (254 nm) | Significant degradation | Hydroxylation by HO• radicals | mdpi.com |
| Aquatic | UV (313 nm) | No decomposition | - | mdpi.com |
| Soil | Natural sunlight | Half-life: 148 days | Slow photolysis; no major products (>5% AR) | fao.orgfao.org |
| Aqueous Solutions | pH 5, 7, 9 (290-400 nm) | Stable | - | fao.org |
Hydrolysis Stability and Kinetics across Environmental pH Ranges
This compound demonstrates high stability against hydrolysis across a wide range of environmental pH conditions. Studies have shown that this compound remains stable in aqueous solutions representative of environmental conditions, including pH 4, 5, 7, and 9, when tested for one week at 50 °C or 30 days at 25 °C fao.orgfao.org. This stability extends to conditions mimicking food processing, where this compound was found to be stable under high-temperature hydrolysis at pH 4, 5, and 6, heated to 90 °C, 100 °C, and 120 °C for 20, 60, and 20 minutes, respectively, indicating its resistance to pasteurization, baking, brewing, boiling, and sterilization processes fao.orgfao.org.
Table 2: Hydrolysis Stability of this compound
| Condition | pH Range | Temperature | Duration | Stability | Citation |
| Environmental | 4, 5, 7, 9 | 25 °C | 30 days | Stable | fao.orgfao.org |
| Environmental | 4, 5, 7, 9 | 50 °C | 1 week | Stable | fao.orgfao.org |
| Processing | 4, 5, 6 | 90-120 °C | 20-60 min | Stable | fao.orgfao.org |
Adsorption and Desorption Dynamics in Diverse Soil Matrices
The adsorption and desorption dynamics of this compound in soil matrices are crucial factors influencing its mobility and persistence. This compound exhibits high soil organic carbon/water partition coefficient (Koc) values, indicative of its low mobility in soil unirioja.es. Adsorption data for this compound in soil are well-described by the Freundlich isotherm model researchgate.net. The pH of the soil significantly influences adsorption; at pH 5, the partitioning of this compound between the solid phase and the soil solution was not significantly affected by pH, but at lower pH values, the fraction adsorbed onto the solid phase increased researchgate.net.
The presence of organic amendments can significantly alter these dynamics. Organic matter (OM) content is a primary factor influencing the adsorption process and the affinity of hydrophobic pesticides like this compound for soils mdpi.com. The addition of organic residues, such as spent mushroom substrate (SMS), has been shown to increase the sorption of this compound by amended soils mdpi.comcsic.es. Initially, SMS addition favored irreversible sorption of this compound; however, as the soil+SMS incubation time increased, opposite trends were observed, suggesting a more complex interaction over time csic.es. Adsorption plays a protective role for this compound, shielding it from degradation and thereby increasing its persistence in soils unirioja.es. In practical applications, organoclay adsorption has demonstrated high efficiency, achieving 96% removal of this compound from waste spray-tank water nih.gov.
Table 3: Adsorption and Desorption Characteristics of this compound in Soil
| Characteristic | Finding | Influencing Factors | Citation |
| Mobility | Low mobility (high Koc) | Soil organic carbon (OC) | unirioja.es |
| Adsorption Model | Freundlich isotherm | - | researchgate.net |
| pH Influence | Increased adsorption at lower pH | pH, ionization of carboxylic groups of soil OM | researchgate.net |
| Organic Amendments | Increased sorption (e.g., SMS) | OM content, nature, composition, content, incubation time | mdpi.comcsic.es |
| Persistence | Increased persistence due to adsorption | Adsorption protects from degradation | unirioja.es |
| Removal Efficiency | 96% removal from waste spray-tank water | Organoclay adsorption | nih.gov |
Volatility and Atmospheric Transport
This compound is characterized by low volatility herts.ac.uk. Its Henry's law constant at 25 °C is reported as 6.60 × 10⁻⁴ Pa m³ mol⁻¹ herts.ac.uk. Volatilization of pesticides from plant surfaces is a significant pathway for their emission into the environment, primarily determined by the pesticide's vapor pressure, which increases strongly with rising temperature wur.nl.
Pesticides can enter the atmosphere through volatilization from treated surfaces and by wind erosion of particle-bound residues hbz-nrw.dediva-portal.org. Once in the atmosphere, substances can exist in the gas phase, particle-bound, or dissolved in water (e.g., rain droplets) diva-portal.org. The atmosphere acts as a major transport compartment, facilitating the long-range transport and subsequent deposition of pesticides into distant aquatic and terrestrial ecosystems hbz-nrw.dediva-portal.org. The photochemical oxidative dissipation half-life (DT₅₀) of this compound in the air is estimated to be 15.9 hours, calculated using the Atkinson method under assumed conditions (1.5 × 10⁶ OH/cm³ for 12 hours) herts.ac.uk.
Table 4: Volatility and Atmospheric Transport Properties of this compound
| Property | Value/Characteristic | Conditions/Notes | Citation |
| Volatility | Low volatility | - | herts.ac.uk |
| Henry's Law Constant | 6.60 × 10⁻⁴ Pa m³ mol⁻¹ | At 25 °C | herts.ac.uk |
| Photochemical Oxidative DT₅₀ (Air) | 15.9 hours | Calculated using Atkinson method (1.5 × 10⁶ OH/cm³, 12 hr) | herts.ac.uk |
| Transport Mechanism | Volatilization, wind erosion | From treated surfaces, particle-bound | hbz-nrw.dediva-portal.org |
| Influence on Volatilization | Vapor pressure, temperature | Volatility increases with rising temperature | wur.nl |
Biotic Degradation and Transformation
Biotic processes, particularly microbial activity, are key drivers in the degradation of this compound in environmental matrices.
Microbial Degradation in Soil and Water
This compound undergoes microbial degradation in soil under aerobic and unsterile conditions. The half-life for this compound degradation in soil ranges from 61 to 238 days, with an average of 178 days fao.orgfao.org. In contrast, this compound remains stable in aerobic sterile soil, with 86% of the applied radioactivity (AR) accounting for the parent compound after 84 days fao.orgfao.org. This indicates that the principal mechanism of this compound degradation in soil is mediated by aerobic soil microorganisms fao.org.
The degradation pathway primarily involves the oxidation of the alkyl chain of this compound, leading to the formation of CGA179944 fao.org. Further bridge cleavage in CGA179944 can yield 1,2,4-triazole (B32235), either directly or via the intermediate triazole acetic acid (TAA) fao.org. While many minor metabolites are formed (less than 5% of AR), only two metabolites consistently exceeded 10% of the applied radioactivity: CGA179944, reaching a maximum of 20% AR, and 1,2,4-triazole, reaching a maximum of 30-40% AR fao.orgfao.org. These major metabolites, CGA179944 and 1,2,4-triazole, are themselves degraded in aerobic soil with half-lives of 17 days (range 7.3–25 days) and 9.2 days (range 6.3–12 days), respectively fao.org. Although this compound is considered moderately persistent in soil, accumulation is not anticipated with subsequent annual applications due to its degradation fao.org.
The rate of microbial degradation can be influenced by soil amendments. The application of biocompost amendments has been shown to enhance the degradation of this compound in sandy loam soil under both flooded and non-flooded (60% water holding capacity) conditions nih.gov.
In aquatic ecosystems, this compound is noted for its recalcitrance to biological degradation, suggesting that biotic processes in water may not be as effective in its removal as in soil mdpi.comresearchgate.net.
Table 5: Microbial Degradation of this compound in Soil
| Parameter | Value/Observation | Conditions/Notes | Citation |
| Half-life (unsterile soil) | 178 days (range 61–238 days) | Aerobic conditions | fao.orgfao.org |
| Stability (sterile soil) | 86% AR remaining at day 84 | Aerobic sterile conditions | fao.orgfao.org |
| Primary Degradation Mechanism | Aerobic soil microorganisms | Oxidation of alkyl chain | fao.org |
| Major Metabolites | CGA179944 (max 20% AR), 1,2,4-triazole (max 30-40% AR) | - | fao.orgfao.org |
| Metabolite Half-lives | CGA179944: 17 days; 1,2,4-triazole: 9.2 days | Aerobic soil | fao.org |
| Persistence | Moderately persistent; no accumulation expected with annual application | - | fao.org |
| Influence of Amendments | Biocompost enhanced degradation | Sandy loam soil, flooded/non-flooded conditions | nih.gov |
| Aquatic Biodegradation | Recalcitrant | Aquatic ecosystems | mdpi.comresearchgate.net |
Aerobic and Anaerobic Conditions
This compound undergoes degradation in soil under aerobic and unsterile laboratory conditions. Studies have demonstrated a half-life ranging from 61 to 524 days, with a median half-life of 163 days for studies conducted with European soils. nih.gov The normalized half-life, used for modeling leaching potential, is reported as 178 days. nih.gov In contrast, this compound exhibits greater stability in aerobic sterile soil, with approximately 86% of the applied radioactivity (AR) remaining after 84 days. epa.gov
In aqueous solutions, this compound demonstrates stability across a range of pH values (pH 4, 5, 7, and 9) over periods of one week at 50°C or 30 days at 25°C. epa.gov Under photocatalytic degradation, this compound was almost entirely decomposed within 240 minutes in an air-saturated system. However, under anaerobic conditions (argon atmosphere), its concentration decreased by approximately 46% over the same duration, indicating a significant role of oxygen in its photochemical degradation. fishersci.ca
Identification of Microbial Metabolites and Degradation Pathways
The primary degradation pathway of this compound in soil involves the oxidation of the alkyl chain of the parent compound, leading to the formation of CGA179944 (2-(2,4-dichloro-phenyl)-3- nih.govuni.lutriazol-1-yl-propionic acid). nih.govepa.gov Subsequent bridge cleavage of CGA179944 results in the formation of 1,2,4-triazole, either directly or through the intermediate TAA (triazole acetic acid). nih.govepa.gov The final stages of metabolism lead to the generation of carbon dioxide and bound residues. nih.gov
Most metabolites formed during aerobic this compound degradation are minor, typically accounting for less than 5% of the applied radioactivity, which often makes their identification challenging due to their low concentrations and transient nature. nih.gov CGA179944 itself is unstable in aerobic soil, with less than 1% of the applied radioactivity remaining after 100 days. nih.gov A notable metabolite is 1,2,4-triazole, which can reach a peak of 49% of the applied radioactivity. nih.gov Other identified metabolites include triazole alanine (B10760859) and triazole acetic acid. nih.gov
Table 1: Key Microbial Metabolites and Degradation Products of this compound
| Compound Code/Abbreviation | Chemical Name | Occurrence Medium |
| CGA71818 | This compound | Soil, Plants |
| CGA179944 | 2-(2,4-dichloro-phenyl)-3- nih.govuni.lutriazol-1-yl-propionic acid | Soil |
| 1,2,4-triazole | 1H-1,2,4-triazole | Soil, Plants |
| TA (CGA131013) | 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Plants |
| TAA (CGA142856) | 1H-1,2,4-triazol-1-yl-acetic acid | Plants |
| TLA (CGA205369) | 2-hydroxy-3- nih.govuni.lutriazol-1-yl-propionic acid | Plants |
| CGA132465 | 4-(2,4-dichloro-phenyl)-5- nih.govuni.lutriazol-1-yl-pentan-2-ol | Plants, Rat |
| CGA177279 | 4-(2,4-dichloro-phenyl)-5- nih.govuni.lutriazol-1-yl-pentanoic acid | Rat |
Plant Metabolism and Translocation within Crop Systems
This compound is a systemic fungicide that is absorbed through the leaves of plants and translocated acropetally, meaning it moves upwards within the plant system. nih.govnih.gov Studies investigating the metabolism of this compound have been conducted in various crops, including grapes, tomatoes, and apples, using 14C-labeled this compound. nih.gov
In grapes, total radioactive residues (TRRs) were measured at 0.10 mg equivalent per kilogram in the fruit and 5.3 mg equivalent per kilogram in the leaves. nih.gov The TRRs in grapes were found to partition into the juice fraction (36%) and the press cake fraction (64%). nih.gov The biotransformation of this compound in plants primarily involves oxidation at the 1, 2, and 3 positions of the alkyl chain, followed by conjugation with sugars. herts.ac.uk Monohydroxy metabolites (α-, β-, γ-monohydroxy metabolites) are abundant in plants, with β-monohydroxy metabolite (CGA132465) being the most predominant, accounting for 14–62% of TRR. herts.ac.uk Triazole-specific metabolites, such as triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA), collectively represent 20–25% of the TRR in grapes, tomatoes, and apples. nih.gov
The uptake and translocation of this compound in plants can also be influenced by soil amendments. For instance, organic amendments in soil have been shown to affect the uptake and translocation of this compound in plants. uni.lu
Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Food Webs
Bioaccumulation refers to the increase in concentration of a substance within a single organism, while biomagnification describes the amplified concentrations of a substance as it moves up through successive trophic levels in a food web. uni.lu this compound is considered recalcitrant to biological degradation, which suggests its potential to persist in the environment and accumulate in organisms. fishersci.ca
Studies on rainbow trout (Oncorhynchus mykiss) exposed to a mixture of triazole fungicides, including this compound, demonstrated rapid accumulation during an 8-day uptake phase, followed by rapid elimination. chem960.comchemchart.com The half-lives of these triazoles in rainbow trout ranged from 1.0 to 2.5 days. chem960.com Biotransformation played a significant role in the elimination of these triazoles in fish, accounting for 59.9% to 90.4% of the elimination, with compounds possessing oxygen and hydroxyl functional groups being more readily biotransformed. chem960.com
In terrestrial environments, the bioaccumulation of this compound has been investigated in earthworms (Eisenia fetida). The biota-sediment accumulation factor (BSAF) for this compound in earthworms reached its maximum within one day of exposure, then gradually decreased, reaching its lowest point after 14 days, before rising again.
The potential for bioaccumulation and biomagnification of pesticides in food webs is a recognized concern, particularly for substances that are persistent and toxic. uni.lu Flooding events can contribute to pesticide contamination in riparian soil and plants. These pesticides can then bioaccumulate in the plants, potentially leading to higher contamination levels that can cascade through terrestrial food webs, affecting organisms at higher trophic levels.
Persistence and Dissipation Rates in Various Environmental Compartments
The persistence and dissipation of this compound vary depending on the environmental compartment and specific conditions.
Soil Half-life Studies and Accumulation Potential
This compound exhibits moderate persistence in soil. epa.gov Aerobic degradation studies in unsterile laboratory soils show a half-life of 178 days, with a range of 61 to 238 days. epa.gov The median half-life observed in European soils under these conditions was 163 days. nih.gov
Field studies have reported varying half-life values depending on the crop system and soil management practices. In soil cultivated with tomatoes, the half-life of this compound was found to be 15.51 days. In vineyard soils, the dissipation rate of this compound was influenced by the mid-row management system; half-life values were 62.4 days in tilled soil and 33.0 days in grassed soil. The faster dissipation in grassed soil was attributed to higher microbial metabolic activity.
Table 2: this compound Half-life in Various Soil Conditions
| Soil Type/Condition | Half-life (Days) | Source |
| Laboratory (Aerobic, Unsterile) | 61 - 524 (Median 163) | nih.gov |
| Laboratory (Aerobic, Unsterile, Normalized) | 178 | nih.govepa.gov |
| Tomato-cultivated field | 15.51 | |
| Vineyard (Tilled) | 62.4 | |
| Vineyard (Grassed) | 33.0 |
While this compound is moderately persistent, accumulation in soil is generally not expected following subsequent annual applications. nih.govepa.gov However, due to its slight mobility in most soils (92% of soils) and immobility in some (8% of soils), and its adsorption primarily influenced by organic matter content, this compound can cause surface pollution of the soil. If degradation rates are low, this accumulation could lead to the pollution of surface water through runoff of the sorbed pesticide. The addition of organic residues like spent mushroom substrates (SMS) to soil can enhance this compound adsorption, hinder its desorption, and consequently decrease its dissipation rates by reducing its bioavailability.
Water Body Contamination and Monitoring Studies
This compound has the potential to enter surface and groundwater, partly due to its persistence and relatively poor biodegradation properties. fishersci.ca As noted, it remains stable in aqueous solutions across a range of environmental pH values. epa.gov
During agricultural applications, particularly in vineyards where this compound is applied to foliage, a significant percentage of the fungicide (ranging from 42.5% to 67.43%) can reach the soil. This deposition on soil can subsequently lead to contamination of water bodies through surface runoff.
Monitoring studies have confirmed the presence of this compound in environmental waters. For instance, surface water samples collected across Luxembourg detected this compound. Similarly, monitoring in Spanish vineyards has revealed the presence of this compound, with some studies reporting high concentrations. Dispersal of sprayer washing water is also identified as a point source of contamination for water bodies, with this compound residues detected in both internal and external washing water.
Residue Dynamics in Agricultural Produce
The dissipation of this compound residues in agricultural commodities is influenced by various factors, including climatic conditions, application methods, plant species, dosage, and the interval between application and harvest researchgate.net. Studies have investigated the half-lives and degradation patterns of this compound across different crops, revealing varied dissipation rates.
In tomato fruits, initial this compound residues ranged from 0.09 to 0.24 ppm, with half-lives reported between 1.5 and 4.97 days ekb.eg. One study specifically noted an initial residue of 0.239 ppm, which decreased to 0.0247 ppm after 15 days, indicating a loss rate of 89.67% ekb.eg. The half-life in tomato fruits was determined to be approximately 4.199 days ekb.eg. For other vegetables, this compound residue half-lives were found to be 31.63 hours in cucumber and 10.19 hours in pepper ekb.eg.
Grape fruits showed an average initial deposit of 1.04 mg/kg following a single application researchgate.netresearchgate.net. The dissipation experiments indicated half-lives of this compound in grapes to be around 1.56 days researchgate.netresearchgate.net. Residues dissipated by 14.42% after 1 day, reaching 0.89 mg/kg, and further reduced by 73.08% after 10 days, with average deposits of 0.28 mg/kg researchgate.net. Ultimately, this compound residues in grapes were found to be below 0.02 mg/kg 14 days post-treatment researchgate.netresearchgate.net.
In apple fruit, the half-life of this compound was observed to be 21.8 days under bagged conditions and 17.5 days under non-bagged conditions researchgate.net. After 45 days, the this compound residue was found to be ≤ 0.2 mg/L researchgate.net. Other fruit crops also showed varying half-lives: 7.2 days for peach, 1.53 days for apricot, 4.54 days for mango, and 2.48 days for plum ekb.eg.
Enantioselective dissipation of this compound has been observed in certain vegetables. In head cabbage and pakchoi, there was a preferential degradation of (-)-penconazole, leading to an enrichment of the (+)-penconazole residue nih.gov. However, this enantioselective behavior was not noted in cucumber and tomato nih.gov.
Table 1: Half-Lives of this compound in Various Agricultural Produce
| Crop | Half-Life (Days) | Source |
| Tomato | 1.5 - 4.97 | ekb.eg |
| Cucumber | 1.32 (31.63 h) | ekb.eg |
| Pepper | 0.42 (10.19 h) | ekb.eg |
| Grape | 1.56 | researchgate.netresearchgate.net |
| Apple (Bagged) | 21.8 | researchgate.net |
| Apple (Non-Bagged) | 17.5 | researchgate.net |
| Peach | 7.2 | ekb.eg |
| Apricot | 1.53 | ekb.eg |
| Mango | 4.54 | ekb.eg |
| Plum | 2.48 | ekb.eg |
Impact of Processing on Residue Levels
Processing can significantly alter the levels of this compound residues in agricultural commodities. Studies have investigated the fate of this compound under various simulated and actual processing conditions.
High-temperature hydrolysis studies, simulating conditions such as pasteurization, baking, brewing, boiling, and sterilization (pH 4, 5, and 6 with temperatures of 90°C, 100°C, and 120°C for various durations), demonstrated that this compound remained stable across all tested conditions fao.orgfao.org.
For grapes, specific processing factors (PFs) have been determined for various processed commodities. The processing factor from grapes to must was 0.26, to juice was 0.51, and to wine was 0.23 nih.gov. When considering the sum of this compound and its metabolite CGA132465, the processing factor for grape juice and wine was estimated at 0.25 fao.orgfao.org. Conversely, concentration effects were observed for dried products, with processing factors of 3.5 for raisins nih.gov, and 3.8 for both raisins fao.orgfao.org and wet pomace nih.gov. Dry pomace showed a significantly higher processing factor of 18 nih.gov.
Household processing methods also contribute to the reduction of this compound residues. In rice, washing and soaking resulted in a limited reduction of pesticides, ranging from 0.40% to 4.28% doi.org. However, cooking processes were more effective. Traditional cooking reduced this compound by 20.73% to 57.72%, while cooking with excess water led to a reduction of 32.74% to 70.39% doi.org. The most significant reduction, ranging from 68.87% to 87.50%, was achieved through pre-soaking rice with extra water before cooking doi.org. The initial concentration of this compound in rice prior to cooking was measured at 242.2 µg/kg doi.org.
In strawberries, various processing steps impacted this compound residues. Ultrasonic washing decreased residues by 3.8% to 16.7% dergipark.org.tr. Pasteurization was effective in removing residues dergipark.org.tr. During cold storage, this compound residues fell below the limit of quantification (LOQ) by day 6 dergipark.org.tr. For the washing process alone, this compound residues dropped below the LOQ, preventing the determination of a specific processing factor for this step dergipark.org.tr.
Table 2: Processing Factors for this compound in Grapes
| Processed Commodity | Processing Factor | Source |
| Must | 0.26 | nih.gov |
| Juice | 0.51 (0.25 with CGA132465) | fao.orgfao.orgnih.gov |
| Wine | 0.23 (0.25 with CGA132465) | fao.orgfao.orgnih.gov |
| Raisins | 3.5 (3.8) | fao.orgfao.orgnih.gov |
| Wet Pomace | 3.8 | nih.gov |
| Dry Pomace | 18 | nih.gov |
Table 3: this compound Reduction in Rice via Household Cooking Methods
| Cooking Method | Reduction Percentage (%) | Initial Concentration (µg/kg) | Source |
| Washing and Soaking | 0.40 - 4.28 | 242.2 | doi.org |
| Traditional Cooking | 20.73 - 57.72 | 242.2 | doi.org |
| Excess Water Cooking | 32.74 - 70.39 | 242.2 | doi.org |
| Pre-soaking with Extra Water | 68.87 - 87.50 | 242.2 | doi.org |
Ecotoxicological Research on Penconazole
Terrestrial Organisms
Impacts on Beneficial Insects (e.g., Honeybees)
While insecticides are commonly recognized for their direct threat to bees, fungicides, including penconazole, can exert subtle yet significant harm, even at sublethal concentrations wikipedia.org. Exposure to this compound has been observed to alter the foraging preferences of honeybees for specific pollen types, such as Hedera pollen nih.govthegoodscentscompany.com. Although this compound itself may contribute a relatively low toxic load to honeybees in certain agricultural contexts, its broader implications for bee health extend beyond direct mortality herts.ac.uk. Sublethal effects of fungicides can encompass changes in development, behavior, immune health, and reproduction, ultimately impacting bee population survival and size .
Synergistic Toxicity with Insecticides
A critical aspect of this compound's ecotoxicology is its potential for synergistic interactions with other agrochemicals, particularly insecticides, which can amplify toxicity to bees wikipedia.orgnih.govthegoodscentscompany.comuni.lunih.gov. Studies have shown that the co-occurrence of fungicides with insecticides can lead to a reduction in the lethal dose for non-target organisms like honeybees .
Specifically, this compound, as a demethylation inhibitor (DMI) fungicide, can increase the toxicity of certain insecticides, such as pyrethroids and some neonicotinoids . This synergistic effect is attributed to the fungicide's ability to block enzyme pathways that bees utilize for detoxifying these insecticides . For instance, combined exposure to this compound and the neonicotinoid insecticide thiacloprid (B134840) has demonstrated synergistic effects on honeybee survival in cage experiments, although these effects were not consistently confirmed at the colony level nih.govnih.gov.
Microbial Ecology and Community Dynamics
This compound's presence in agricultural environments can influence the composition and dynamics of microbial communities in both soil and on plant surfaces (phyllosphere).
Soil Microbial Communities
The application of this compound can induce changes within soil microbial communities, although these effects are often described as transitory made-in-china.com. Research indicates that this compound can temporarily impact processes such as nitrification in vineyard litters nih.govuni.lu. The dissipation rate of this compound in soil can be influenced by soil management practices; for example, it dissipates faster in grassed soil, which generally exhibits higher metabolic activity and microbial biomass compared to tilled soil herts.ac.uk. Studies have also observed variations in microbial populations in soil following pesticide treatments, with some showing recovery over time made-in-china.com.
Impact on Nitrogen Cycling (e.g., nitrification)
This compound has been shown to temporarily inhibit nitrification, a key process in the nitrogen cycle, within vineyard litter nih.govuni.lu. This inhibition is most pronounced at initial stages when the fungicide is present in higher concentrations in the litter layer uni.lu. However, the nitrification process often recovers more rapidly than the structural changes observed in the microbial communities, suggesting a degree of microbial redundancy in maintaining this vital ecosystem function nih.govuni.lu.
Yeast Populations in Viticulture
The diverse populations of yeasts naturally present on grape berries and within the vineyard environment play a crucial role in viticulture, particularly in initiating and conducting spontaneous alcoholic fermentations that contribute significantly to the unique characteristics of wine nih.govresearchgate.net. These yeast communities include not only Saccharomyces cerevisiae, the primary species responsible for completing alcoholic fermentation, but also a wide array of non-Saccharomyces yeasts, such as Hanseniaspora, Metschnikowia, Torulaspora, and Lachancea, which contribute to the complexity of wine aroma and can offer protective benefits against spoilage organisms researchgate.net.
Research has indicated that the application of fungicides, including this compound, can exert a significant influence on these delicate microbial ecosystems. This compound, a systemic triazole fungicide commonly used to control powdery mildew in vineyards, has been shown to have a negative impact on the biodiversity and density of yeast populations associated with grape berry surfaces and subsequent spontaneous fermentations nih.govebi.ac.uk.
Specific studies have investigated the impact of this compound on individual yeast species critical to winemaking. Saccharomyces cerevisiae has shown considerable sensitivity to this compound under aerobic conditions. However, its fermentative cultures appeared to be less affected in some laboratory settings . Conversely, Metschnikowia pulcherrima, another important non-Saccharomyces yeast, was poorly affected under aerobic conditions but severely impacted when exposed to this compound during fermentative conditions . Furthermore, this compound has been observed to inhibit the growth of wild yeasts such as Hanseniaspora uvarum, which could potentially create an environment that favors the proliferation of Saccharomyces cerevisiae mdpi.compreprints.org.
The following table summarizes key findings regarding this compound's impact on yeast populations in viticulture:
Table 1: Effects of this compound on Yeast Populations in Viticulture
| Aspect of Yeast Population | Observed Effect of this compound | Relevant Yeast Species/Conditions | Source |
| Biodiversity | Negative impact on overall biodiversity in the vineyard. Yeasts show high sensitivity. | General vineyard yeast populations | nih.govebi.ac.uk |
| Sensitivity Comparison | More negative effect on yeast populations compared to sulfur. | General vineyard yeast populations | nih.govebi.ac.uk |
| Saccharomyces cerevisiae | Highly sensitive under aerobic conditions; fermentative cultures less affected. Highest sensitivity among some fermenting species. | Saccharomyces cerevisiae (aerobic, fermentative) | researchgate.net |
| Metschnikowia pulcherrima | Poorly affected under aerobic conditions; severely affected under fermentative conditions. | Metschnikowia pulcherrima (aerobic, fermentative) | |
| Hanseniaspora uvarum | Growth inhibition, potentially favoring Saccharomyces cerevisiae. | Hanseniaspora uvarum (wild yeast) | mdpi.compreprints.org |
| Fermentation Kinetics | Can retard fermentation; slowdown proportional to concentration. Minor slowdowns at initial stages. | General fermentation processes | grafiati.comresearchgate.net |
| Pesticide Fate | Adsorbed by yeasts but not degraded. | Saccharomyces cerevisiae, Metschnikowia pulcherrima |
Toxicological Research and Human Health Implications of Penconazole
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are crucial for identifying compounds that can induce DNA damage or chromosomal alterations, which are foundational events in carcinogenesis. Research on Penconazole has yielded varied results across different study types.
In vitro and In vivo Assays (e.g., Comet assay, Chromosomal Aberrations)
In vivo studies have provided evidence of this compound's genotoxic potential. A study investigating the effects of this compound (PEN) in male rats, administered orally at doses of 500 mg/kg body weight for 24 hours and 48 hours, and 100 mg/kg body weight for 30 days, revealed significant genotoxic and cytogenetic effects in bone marrow cells wikipedia.orguni.lu.
Comet Assay Findings: The Comet assay, a sensitive method for detecting DNA damage, showed a significant increase in the DNA damage index in this compound-exposed groups compared to control groups. The DNA damage index increased by 2.81, 3.55, and 2.75 folds at 24 hours, 48 hours, and 30 days, respectively wikipedia.orguni.lu. This increase, along with other comet parameters, indicated the genotoxic potential of this compound wikipedia.org. The study also reported an increased number of nuclei exhibiting varying degrees of DNA damage (I, II, III, and IV) wikipedia.orguni.lu.
Chromosomal Aberrations (CA) Findings: The chromosomal aberration (CA) assay further supported the genotoxic effects. A significant increase in the percentage of CAs was observed in all this compound-exposed groups wikipedia.org. Various types of CAs were detected, including chromosomal breaks, deletions, attenuations, chromosome rings, gaps, and fragments wikipedia.orguni.lu. Chromosomal breaks were noted as the most prominent type of aberration wikipedia.org.
Table 1: DNA Damage Index and Chromosomal Aberrations in this compound-Exposed Rats wikipedia.org
| Exposure Duration | DNA Damage Index (Fold Increase vs. Control) | Percentage of Chromosomal Aberrations (%) |
| 24 hours | 2.81 | Significantly Increased |
| 48 hours | 3.55 | Significantly Increased |
| 30 days | 2.75 | Significantly Increased |
In contrast to these in vivo findings, comprehensive assessments by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have consistently concluded that this compound is unlikely to be genotoxic. The JMPR evaluations in 1992, 2005, and 2015 reported negative results across all genotoxicity tests conducted with this compound herts.ac.ukpic.int. These tests typically include a range of in vitro assays, such as gene mutation tests in Salmonella typhimurium strains herts.ac.uk.
In Silico Predictions: Computational in silico prediction tools offer preliminary insights into toxicological endpoints. In a study utilizing ProTox-II, Toxtree, and Lazar, this compound was predicted to be "non-mutagenic". However, Lazar, another in silico tool, predicted carcinogenicity for this compound, alongside tebuconazole (B1682727) and paclobutrazol. These variable results underscore the inherent limitations of in silico methods and emphasize the necessity for further experimental validation.
DNA Damage Mechanisms
The observed DNA damage induced by this compound in in vivo studies may be attributed to its capacity to induce oxidative stress wikipedia.orguni.lu. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. When this balance is disrupted, ROS can cause damage to cellular components, including DNA, leading to various forms of DNA lesions. This mechanism suggests an indirect pathway through which this compound could exert genotoxic effects.
Carcinogenicity Studies and Risk Assessment
Carcinogenicity studies are designed to determine whether a substance can induce cancer. Risk assessment then evaluates the likelihood of human cancer development based on these findings.
Carcinogenicity Studies: Extensive long-term animal studies have been conducted to assess the carcinogenic potential of this compound. The JMPR, in its evaluations, concluded that this compound is not carcinogenic in either mice or rats herts.ac.ukpic.int.
Mouse Studies: Two-year and 80-week studies of toxicity and carcinogenicity in mice did not reveal any evidence of carcinogenicity related to this compound exposure. The No-Observed-Adverse-Effect Level (NOAEL) for carcinogenicity in mice was established at 1500 ppm, equivalent to 178 mg/kg body weight per day herts.ac.ukpic.int.
Rat Studies: A 27-month toxicity and carcinogenicity study in rats also reported no treatment-related tumors pic.int. The NOAEL for carcinogenicity in rats was 300 ppm, equivalent to 15 mg/kg body weight per day herts.ac.ukpic.int.
Table 2: Carcinogenicity Study Outcomes and NOAELs for this compound herts.ac.ukpic.int
| Species | Study Duration | Carcinogenicity Outcome | NOAEL for Carcinogenicity (ppm / mg/kg bw per day) |
| Mouse | 2-year & 80-week | Not Carcinogenic | 1500 ppm / 178 mg/kg bw per day |
| Rat | 27-month | Not Carcinogenic | 300 ppm / 15 mg/kg bw per day |
Potential Mechanistic Insights (In Vitro): An in vitro transcriptomics-based study using T-47D thyroid cells indicated that this compound could transcriptionally modulate genes involved in the Thyroid Cancer Pathway. This finding suggests a possible mode of action in thyroid carcinogenesis through endocrine disrupting mediated effects. It is important to note that this is an in vitro mechanistic observation, indicating a potential pathway, and does not equate to direct in vivo evidence of carcinogenicity.
Risk Assessment: Based on the comprehensive toxicological data, particularly the lack of genotoxicity (as per JMPR assessments) and the absence of carcinogenic effects observed in long-term animal studies in mice and rats, the JMPR concluded that this compound is unlikely to pose a carcinogenic risk to humans pic.int. The US Environmental Protection Agency (EPA) classifies substances as "Not Likely to Be Carcinogenic to Humans" when robust data indicate no human hazard concern, or when there is strong evidence that any observed animal modes of action are not relevant to humans, or when convincing evidence from both human and animal studies demonstrates the agent is not carcinogenic.
Analytical Methodologies for Penconazole and Its Metabolites
Sample Preparation Techniques for Complex Matrices (e.g., plant, animal tissues, environmental samples)
Sample preparation is a critical step in the analysis of this compound and its metabolites from complex matrices such as plant and animal tissues, and environmental samples. The goal is to isolate the analytes of interest from the matrix, remove interfering substances, and concentrate them to detectable levels.
General Extraction Methods: For plant matrices, extraction with methanol (B129727) is a common approach, while acetonitrile (B52724) is frequently used for animal matrices. These extraction steps are often followed by partitioning with solvents like hexane (B92381) or dichloromethane. A subsequent clean-up step is typically employed before instrumental analysis, particularly for techniques like Gas Chromatography with Electron Capture Detector (GC-ECD) or Nitrogen-Phosphorus Detector (NPD) fishersci.fi. For instance, a method for determining this compound in emulsifiable concentrate (EC) formulations involves weighing the sample, dissolving it in methanol, and shaking to homogenize before GC-FID analysis wikipedia.org.
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a widely adopted and efficient sample preparation technique for pesticide residue analysis in various complex food matrices, including fruits, vegetables, and tea sigmaaldrich.comuni.lunih.govnih.govepa.govnih.gov. This method typically involves an initial extraction with acetonitrile, followed by a partitioning step and clean-up using dispersive Solid Phase Extraction (dSPE) nih.govuni-freiburg.de. Different QuEChERS kits are available, tailored for specific matrix challenges, such as high-chlorophyll fresh matrices (e.g., spinach), low-pigmented but oily dry matrices (e.g., walnut), or highly challenging dry matrices (e.g., cayenne pepper) epa.gov. The procedure often includes adding water to the sample, vortexing, adding acidified acetonitrile, and then extraction salts and a ceramic homogenizer, followed by centrifugation and supernatant transfer for further clean-up nih.govepa.gov.
Solid Phase Extraction (SPE) and Variants: Solid Phase Extraction (SPE) is another fundamental technique for sample clean-up and concentration. A specific variant, Graphite Carbon Black Solid Phase Extraction (GCB-SPE), has been effectively combined with chiral Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the enantioselective determination of this compound in diverse complex matrices, including grape, tea, soil, lotus (B1177795) root, lotus leaf, lotus seed, and hulls sigmaaldrich.comuni.lu.
Other Techniques: For animal matrices like rat plasma, protein precipitation is a common initial step. This involves adding an organic solvent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to precipitate proteins, leaving the analytes in the supernatant for further analysis nih.gov. Other extraction methods that have been compared for fungicide residues, including this compound, in grapes include Microwave Assisted Extraction (MAE), Matrix Solid-Phase Dispersion (MSPD), and Solid-Liquid Extraction (SLE) nih.gov. Pressurized Liquid Extraction (PLE) is also considered a viable alternative to QuEChERS for the analysis of complex matrices americanelements.com.
Validation and Quality Control in this compound Analysis
Key Validation Parameters: Method validation typically assesses several critical parameters:
Specificity/Selectivity: Ensures that the method accurately measures the target analyte without interference from other components in the matrix wikipedia.orguni.lu.
Linearity: Evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range. High correlation coefficient values (R²) are indicative of good linearity, often exceeding 0.999 for this compound analysis in formulations wikipedia.orguni.lu. For this compound enantiomers in rat plasma, R values greater than 0.995 have been reported nih.gov. In QuEChERS methods, correlation coefficients (R) are typically 0.99 or higher uni-freiburg.de.
Precision: Measures the closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as Relative Standard Deviation (RSD). For this compound in EC formulations, RSD values were found to be in the range of 1.40% to 1.43% wikipedia.orguni.lu. In enantioselective analysis, RSDs for this compound enantiomers in various matrices ranged from 0.8% to 23.6% sigmaaldrich.comuni.lu. For plasma samples, RSDs were generally below 6.0% nih.gov. A common criterion for precision in pesticide residue analysis is an RSD of repeatability (RSDr) of ≤ 20% nih.govuni-freiburg.de.
Accuracy (Recovery): Assesses the closeness of the measured value to the true value, usually expressed as a percentage recovery of a known spiked amount. Acceptable recovery ranges are typically between 70% and 120% nih.govuni-freiburg.de. Studies have shown recoveries for this compound enantiomers between 70.5% and 121.0% in various matrices sigmaaldrich.comuni.lu. For plasma, extraction recoveries for this compound enantiomers ranged from 94.8% to 97.9% nih.gov. In grape, must, and wine samples, recoveries spanned from 60.9% to 95% metabolomicsworkbench.org.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. LOQ levels for this compound can vary depending on the matrix and analytical technique. For instance, LOQs of 0.01–0.02 mg/kg in fruit plant matrices, 0.01 mg/kg in milk, and 0.05 mg/kg in animal tissues have been reported fishersci.fi. In enantioselective UPLC-MS/MS, LOQs were as low as 0.0025 mg/kg in grape, soil, and lotus root, and 0.0125 mg/kg in tea sigmaaldrich.comuni.lu. For rat plasma, the LOQ was established at 2.5 ng/mL for both enantiomers nih.gov.
Regulatory Guidelines: Analytical method validation for this compound often adheres to international and national guidelines, such as those from the Australian Pesticides and Veterinary Medicines Authority (APVMA) and ISO/IEC 17025 wikipedia.orguni.lu. European Commission guidelines, such as SANCO/10684/2010, are also frequently referenced for pesticide residue analysis in food and feed nih.govuni-freiburg.de.
Quality Control Measures: Quality control (QC) is an ongoing process to ensure the continued reliability of analytical data. Key QC measures include:
Use of Quality Control Samples: QC samples, prepared at different concentrations (e.g., low, medium, high), are analyzed alongside unknown samples to monitor method performance nih.gov.
Internal Standards: The use of internal standards helps to compensate for matrix effects and variations in sample preparation and instrument response metabolomicsworkbench.org.
Matrix-Matched Calibration: Calibrating the instrument using standards prepared in a blank matrix similar to the samples helps to mitigate matrix effects, which can either suppress or enhance the analyte signal epa.govmetabolomicsworkbench.org.
Confirmatory Techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Infrared (IR) spectroscopy can be used as quality control measures to confirm the presence and identity of this compound wikipedia.orguni.lu.
Stability Studies: Assessing the stability of this compound residues in stored analytical samples is crucial. This compound has been shown to be stable for at least 24 months in cucumber, apple, and grape samples when stored at -18 °C fishersci.fi.
Evaluation of Matrix Effects: The impact of the sample matrix on the analytical signal (ion suppression or enhancement) is evaluated, often through the calculation of the Normalized Matrix Factor (NMF), to ensure it is negligible nih.gov.
Compound Names and PubChem CIDs
Mechanistic Insights and Theoretical Frameworks
Molecular Docking and Computational Chemistry Approaches to Ergosterol (B1671047) Biosynthesis Inhibition
Penconazole, like other azole fungicides, primarily exerts its antifungal effect by inhibiting the fungal enzyme sterol 14α-demethylase (CYP51). researchgate.netmdpi.com This enzyme is crucial in the ergosterol biosynthetic pathway, catalyzing the demethylation of lanosterol (B1674476) and eburicol, which are precursors to ergosterol. mdpi.com By inhibiting CYP51, this compound prevents the production of ergosterol, leading to a decrease in its cellular levels and the accumulation of toxic sterol intermediates. mdpi.comresearchgate.net This disruption in membrane structure and function ultimately leads to fungistasis. mdpi.com
Computational chemistry approaches, including molecular docking, have been employed to understand the interaction of azole compounds with CYP51. These studies aim to elucidate the binding mechanisms and predict the inhibitory potency of various compounds. Molecular docking analyses have shown that azole binding to CYP51 primarily occurs through hydrophobic interactions with conserved residues in the enzyme's active site. researchgate.netosti.gov Significant conformational changes in the B' helix and F-G loop regions of CYP51 are induced upon ligand binding, consistent with the membrane-bound nature of the protein and its substrate. osti.gov
While azoles are designed to inhibit fungal CYP51, they can also interact with other cytochrome P450 enzymes, including human CYP51, which is involved in cholesterol biosynthesis. researchgate.netosti.gov Therefore, a key aspect of computational design for new antifungal azoles is to maximize inhibition of fungal CYP51 while minimizing inhibition of the human ortholog. researchgate.netosti.gov
Transcriptomic and Proteomic Analysis of this compound-Induced Effects
Transcriptomic and proteomic analyses provide insights into the global gene expression and protein level changes in organisms exposed to this compound, revealing its molecular mechanisms beyond direct enzyme inhibition.
Transcriptomic Analysis: Studies have utilized transcriptomics to identify genes whose expression is modulated by this compound. For instance, in an in vitro model using T-47D cells, this compound treatment led to transcriptional modulation of genes, with pathway analysis revealing an involvement in the Thyroid Cancer Pathway. cabidigitallibrary.orgnih.govresearchgate.net This suggests a potential endocrine-disrupting mode of action and a possible role in thyroid carcinogenesis. cabidigitallibrary.orgnih.govresearchgate.net The whole-genome transcriptomic profile was assessed using oligo-microarray slides, with common genes identified as potential markers of exposure. cabidigitallibrary.orgnih.gov
In the context of fungal resistance, this compound has been shown to induce CYP51a gene overexpression in Fusarium oxysporum. mdpi.com This overexpression is considered a mechanism of microfungal adaptation to the toxic compound, rather than an indicator of resistance, and can be used to assess the sensitivity of F. oxysporum to this compound. mdpi.com
Proteomic Analysis: Proteomic studies investigate changes in protein profiles in response to this compound exposure. In safflower seedlings, proteomic analysis revealed that this compound, when applied exogenously, influenced the protein profile under salt stress conditions. nih.gov Specifically, 17 salt-responsive proteins were identified, with seven showing up- or down-regulation by this compound, suggesting synergistic or antagonistic effects with salicylic (B10762653) acid in ameliorating salinity effects. nih.gov These proteins were mainly involved in photosynthesis, ion homeostasis, oxidative stress response, and nitrogen, protein, and carbohydrate metabolism. nih.gov
Metabolomics Profiling in Exposed Organisms
Metabolomics profiling provides a comprehensive view of the metabolic changes occurring in organisms exposed to this compound, offering insights into affected biochemical pathways.
In mice oocytes, metabolomic profiling revealed significant perturbations in key metabolic pathways following this compound exposure. nih.gov Notably, oxidative phosphorylation and longevity regulation pathways were affected, with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) being markedly downregulated. nih.gov This NAD depletion was linked to mitochondrial dysfunction and oxidative stress, mediating this compound-induced toxicity and impaired oocyte quality. nih.gov
Studies on mice exposed to this compound and its enantiomers have shown disturbed metabolic profiles. Targeted LC-MS/MS serum metabolic profiling detected 182 metabolites. acs.org Exposure to racemic this compound, (+)-penconazole, and (−)-penconazole significantly altered the relative levels of 29, 23, and 36 metabolites, respectively. acs.orgnih.govacs.org The effects caused by (−)-penconazole exposure were generally more pronounced, altering a larger number of metabolic pathways compared to the racemic mixture and (+)-penconazole. acs.org These metabolic changes were comparable to alterations observed in gut microbiota. acs.orgnih.gov
In earthworms, metabolomics analysis also indicated disturbed metabolic profiles following this compound exposure. researcher.life
Table 1: Summary of Metabolomic Changes Induced by this compound
| Organism/Matrix | This compound Form | Key Metabolic Pathways Affected | Key Metabolites Affected | Source |
| Mouse Oocytes | This compound | Oxidative phosphorylation, longevity regulation | Nicotinamide adenine dinucleotide (NAD) downregulated | nih.gov |
| Mouse Serum | (±)-Penconazole | Various (29 metabolites altered) | Not specified (number of altered metabolites given) | acs.orgnih.govacs.org |
| Mouse Serum | (+)-Penconazole | Various (23 metabolites altered) | Not specified (number of altered metabolites given) | acs.orgnih.govacs.org |
| Mouse Serum | (−)-Penconazole | Various (36 metabolites altered, more pronounced effects) | Not specified (number of altered metabolites given) | acs.orgnih.govacs.org |
| Earthworms | This compound | Not specified | Not specified (disturbed profiles noted) | researcher.life |
Understanding Enantioselective Toxicity and Degradation
This compound is a chiral compound, existing as two enantiomers, R-(+) and S-(-)-penconazole. nih.govnih.gov Research has increasingly focused on understanding the enantioselective differences in their toxicity and degradation profiles, as traditional evaluations of racemic mixtures may not accurately reflect the properties of individual enantiomers. nih.govresearchgate.net
Enantioselective Toxicity: Studies have demonstrated enantioselective toxicity of this compound in various organisms. For instance, in Daphnia magna, S-(-)-penconazole was rated as highly toxic, while the racemic mixture and R-(+)-penconazole were moderately toxic. nih.govresearchgate.net The LC50 values for S-(-)-penconazole against Daphnia magna were significantly higher (32.5 times) than those for R-(+)-penconazole at 24 hours. nih.gov
In mice, exposure to racemic this compound and (−)-penconazole led to significant liver damage and inflammation, whereas (+)-penconazole treatment did not cause noticeable adverse effects on liver function. researchgate.netresearchgate.netmdpi.com This indicates that the (−)-enantiomer is primarily responsible for the observed hepatotoxic effects. researchgate.netmdpi.com Toxicokinetic studies in rats have also shown enantioselective behaviors, with the toxicokinetics of this compound enantiomers being more pronounced in female rats. mdpi.com For females, the Cmax, AUC, MRT, and t1/2 were significantly higher, and clearance (CL) was lower for (+)-penconazole compared to (−)-penconazole. mdpi.com The lower CL values for the (+)-enantiomer in both sexes suggest its lower metabolic rate. mdpi.com
Enantioselective Degradation: Enantioselective degradation of this compound has been observed in various environmental matrices and plant species. In head cabbage and pakchoi, enantioselective dissipation occurred with the preferential degradation of (−)-penconazole, leading to an enrichment of the (+)-penconazole residue. mdpi.comacs.orgebi.ac.uk However, this enantioselective behavior was not observed in cucumber and tomato. acs.orgebi.ac.uk
In grapes and soil, (−)-penconazole was found to degrade faster than its (+)-enantiomer, leading to an enrichment of the (+)-penconazole residues. mdpi.comresearchgate.net While moderate stereoselectivity was observed in soil, with a preferential degradation of (−)-penconazole, the half-life of this compound enantiomers varied in different plant tissues and soil. researchgate.net For example, in Fuji apples, stereoselective degradation behaviors were found in both non-bagging and bagging treatments, with half-lives for R-(+)-penconazole ranging from 23.5-51.6 days (non-bagging) and 23.0-57.5 days (bagging), and for S-(-)-penconazole ranging from 41.1-60.9 days (non-bagging) and 52.5-91.2 days (bagging). nih.gov
The in vitro metabolism of this compound by human liver microsomes also exhibited enantioselective characteristics. nih.gov R-(+)-penconazole was metabolized faster than S-(-)-penconazole when a racemic mixture was used, although similar values were obtained with isolated enantiomers. nih.gov CYP3A4 was identified as the major enzyme contributing to this compound metabolism, with minor involvement of CYP2C9 (for R-(+)-PEN), CYP2C19 (for S-(-)-PEN), and CYP3A5 (for both). nih.gov
Table 2: Enantioselective Degradation of this compound in Different Matrices
| Matrix/Organism | Preferential Degradation | Resulting Enrichment | Source |
| Head Cabbage | (−)-Penconazole | (+)-Penconazole | mdpi.comacs.orgebi.ac.uk |
| Pakchoi | (−)-Penconazole | (+)-Penconazole | mdpi.comacs.orgebi.ac.uk |
| Grape | (−)-Penconazole | (+)-Penconazole | mdpi.comresearchgate.net |
| Soil | (−)-Penconazole | (+)-Penconazole | mdpi.comresearchgate.net |
| Fuji Apples | (S)-(-)-Penconazole (slower degradation) | (R)-(+)-Penconazole (faster degradation) | nih.gov |
| Human Liver Microsomes | R-(+)-Penconazole (faster metabolism) | S-(-)-Penconazole (slower metabolism) | nih.gov |
Advanced Research Directions and Future Perspectives on Penconazole
Development of Sustainable Alternatives and Integrated Pest Management Strategies
The recalcitrant nature of penconazole to biological degradation highlights the need for sustainable alternatives and the integration of this compound into broader Integrated Pest Management (IPM) strategies. Research is exploring biological control agents, clay minerals, and plant oils as alternatives to synthetic fungicides for managing powdery mildew. researchgate.net For instance, studies have investigated the use of culture filtrates from microbial isolates like Epicoccum nigrum, Epicoccum minitans, Trichoderma harzianum, Trichoderma viride, and Bacillus pumilus for powdery mildew control in squash. researchgate.net
Furthermore, the development of pathogen resistance to fungicides like this compound underscores the importance of diversifying control methods. researchgate.net IPM strategies aim to reduce reliance on single chemical compounds by combining various pest control tactics, including biological, cultural, physical, and chemical methods, applied in a way that minimizes economic, health, and environmental risks.
Remediation Technologies for this compound Contamination
Given this compound's persistence in the environment, advanced remediation technologies are crucial for addressing contamination in water and soil. mdpi.commdpi.com
Photocatalytic degradation, particularly using titanium dioxide (TiO2), has emerged as an efficient advanced oxidation process (AOP) for the mineralization of this compound in aqueous suspensions. researchgate.netmdpi.comsciepublish.com TiO2-based heterogeneous photocatalysis can effectively degrade this compound, with the initial degradation rate significantly higher in aerated systems compared to anaerobic conditions. researchgate.netmdpi.com
The degradation mechanism involves photogenerated hydroxyl radicals (HO•), conduction-band electrons, and superoxide (B77818) radical anions (O2•−) which lead to hydroxylation, hydrogen abstraction, and chlorine elimination. researchgate.netmdpi.com Intermediate degradation products have been found to be less toxic than the parent compound. researchgate.netmdpi.com
Research has shown that TiO2 P25 in suspension is effective, and while supported TiO2/β-SiC photocatalysts exhibit slower degradation kinetics, they offer easier recovery and reuse compared to suspended nanoparticles. sciepublish.com
Table 1: Photocatalytic Degradation of this compound with TiO2 P25 Suspension (UV-A Irradiation, 60 min) sciepublish.com
| Parameter | Pure this compound Solution | Topas Formulation (Commercial) |
| Removal Rate (Active Compound) | 4.28% (Adsorption) | 1.86% (Adsorption) |
| Apparent Kinetic Constant (kapp) | 10.0 × 10⁻³ min⁻¹ | 2.80 × 10⁻³ min⁻¹ |
Biological remediation, which leverages microorganisms' ability to degrade xenobiotics, offers a promising and cost-effective approach for this compound pollution. biorxiv.orgencyclopedia.pub this compound is generally recalcitrant to biological degradation, but research is ongoing to identify and characterize microorganisms with degradation capabilities. researchgate.netmdpi.comcore.ac.uk Studies have investigated the dissipation of this compound in biobed organic substrates, showing that the biomixture type and preconditioning duration can affect degradation rates. researchgate.netnih.gov For instance, while some studies indicate that this compound can induce adverse effects on nitrifying microorganisms and affect microbial communities, these effects can be transitory. core.ac.ukresearchgate.net The development of biological treatment facilities based on highly degradative microorganisms is a key area of research. core.ac.uk While the direct application of constructed wetlands for this compound remediation is not explicitly detailed in the provided search results, the broader concept of biological remediation and the use of biomixtures in systems like biobeds align with this direction.
Photocatalytic Degradation (e.g., TiO2-based systems)
Synergistic and Antagonistic Effects of this compound in Mixture Exposures
Pesticides rarely occur in isolation in the environment, making the study of their combined effects crucial. e3s-conferences.orgfood.gov.uk Research into this compound's synergistic and antagonistic effects in mixture exposures is gaining importance. Studies have shown that when this compound is mixed with other azole fungicides, the combined toxicity can vary. For example, binary mixtures of this compound with difenoconazole (B1670550) and triflumizole (B33211) have shown a higher frequency of synergistic effects on algae, while mixtures with flutriafol, fuberidazole, and metconazole (B41703) can lead to additive or antagonistic effects, potentially reducing the mixture's toxicity. e3s-conferences.orge3s-conferences.org The type of combined action can also be concentration-dependent, with antagonistic effects sometimes stronger at low concentrations and shifting towards synergistic or additive effects with increasing concentrations. e3s-conferences.org
Table 2: Combined Toxicity of this compound in Binary Mixtures (Example with Raphidocelis subcapitata) e3s-conferences.orge3s-conferences.org
| Mixture Components | Observed Effect |
| This compound + Difenoconazole | Synergistic |
| This compound + Triflumizole | Synergistic |
| This compound + Flutriafol | Additive/Antagonistic |
| This compound + Fuberidazole | Additive/Antagonistic |
| This compound + Metconazole | Additive/Antagonistic |
Long-Term Ecological Impact Assessments and Ecosystem Services
Assessing the long-term ecological impact of this compound is vital due to its persistence. researchgate.net Studies have investigated its effects on non-target organisms and environmental compartments. For instance, a long-term field study in a vineyard revealed that this compound can have a strong negative effect on biodiversity, particularly by affecting yeast populations on grape berries. researchgate.netebi.ac.uk Aquatic fungi, which play a key role in the turnover of organic matter in freshwater ecosystems, are also susceptible to this compound, with studies showing composition changes in leaf litter-associated aquatic mycobiomes and reduced occurrences of key taxa under fungicide stress. researchgate.net Research is ongoing to understand how this compound affects ecosystem services, such as nutrient cycling and decomposition, which are mediated by microbial communities.
Refinement of Risk Assessment Models Incorporating Novel Toxicological Endpoints and Exposure Pathways
Refining risk assessment models for this compound involves incorporating novel toxicological endpoints and considering various exposure pathways. researchgate.netpan-europe.info Traditional risk assessments often evaluate chemicals individually, which may underestimate risks from real-world mixture exposures. nih.gov Research is moving towards assessing cumulative effects, particularly for groups of pesticides with similar modes of action, like triazoles. pan-europe.info
Studies are also exploring novel toxicological endpoints beyond traditional measures. For example, research has investigated the effects of this compound enantiomers on hepatic glycolipid metabolism and hormonal disruption in non-target organisms like zebrafish, revealing that different enantiomers can have varying toxicological effects and endocrine-disrupting potential. nih.govnih.gov
Exposure pathways are also being refined. Biomonitoring studies, using matrices like hair and urine, are being employed to assess long-term occupational and environmental exposure to this compound, providing a more comprehensive understanding of real-world exposure levels. mdpi.comacs.orgmdpi.comnih.gov This data helps in improving exposure estimations for risk assessment models.
Q & A
Advanced Research Question
- ATPase assays : Measure Na+/K+-ATPase inhibition in fish gills (e.g., LC-MS/MS quantified exposure at 1–50 µg/L) .
- Gene expression profiling : Use RT-qPCR to identify thyroid cancer biomarkers (e.g., BRAF or RET mutations) in cell lines exposed to 0.1–200 µM this compound .
How can researchers ensure data reliability in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
